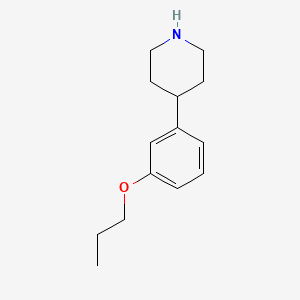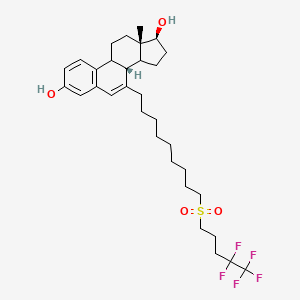![molecular formula C19H18N4O B13845929 3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a furo[3,2-b]pyridine core, a tert-butylphenyl group, and a triazolyl moiety. Its distinct chemical architecture makes it a valuable candidate for studies in coordination chemistry, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction where the furo[3,2-b]pyridine core is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the triazolyl moiety: This is typically done using a click chemistry approach, where an azide derivative of the furo[3,2-b]pyridine is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for large-scale production, and employing purification methods such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available within its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced analogs with fewer double bonds or aromatic rings.
Aplicaciones Científicas De Investigación
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine has several applications in scientific research:
Coordination Chemistry: The compound can act as a ligand, forming coordination complexes with various metal ions.
Materials Science:
Biological Studies: The compound’s triazole moiety is of interest in medicinal chemistry for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine depends on its specific application:
Coordination Chemistry: As a ligand, the compound coordinates with metal ions through its nitrogen and oxygen atoms, forming stable complexes that can participate in catalytic cycles.
Biological Activity: The triazole moiety can interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound shares the triazole and pyridine motifs but lacks the furan and tert-butylphenyl groups.
1,2,3-Triazole Derivatives: Various derivatives of 1,2,3-triazole are similar in structure and may exhibit comparable chemical reactivity and biological activity.
Uniqueness
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine is unique due to its combination of a furo[3,2-b]pyridine core, a tert-butylphenyl group, and a triazolyl moiety.
Propiedades
Fórmula molecular |
C19H18N4O |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine |
InChI |
InChI=1S/C19H18N4O/c1-19(2,3)13-6-4-12(5-7-13)14-11-24-17-9-8-15(21-18(14)17)16-10-20-23-22-16/h4-11H,1-3H3,(H,20,22,23) |
Clave InChI |
KTGZHJWTKLQHBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=COC3=C2N=C(C=C3)C4=NNN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



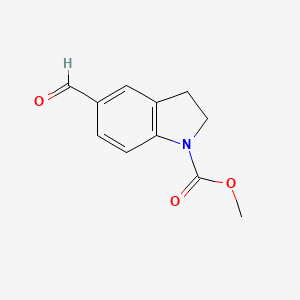
![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)

![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
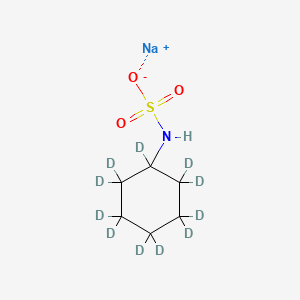
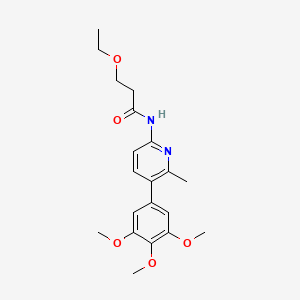
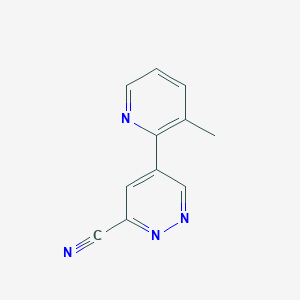
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
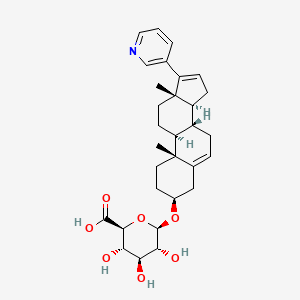
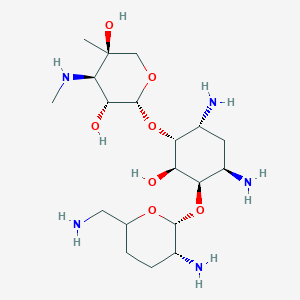
![N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)
